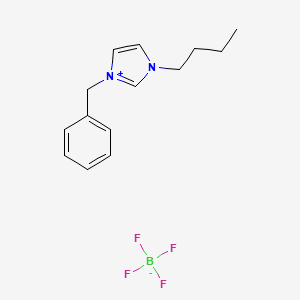

1-Benzyl-3-butylimidazolium tetrafluoroborate

Description

Properties

CAS No. |

642443-67-2 |

|---|---|

Molecular Formula |

C14H19BF4N2 |

Molecular Weight |

302.12 g/mol |

IUPAC Name |

1-benzyl-3-butylimidazol-1-ium;tetrafluoroborate |

InChI |

InChI=1S/C14H19N2.BF4/c1-2-3-9-15-10-11-16(13-15)12-14-7-5-4-6-8-14;2-1(3,4)5/h4-8,10-11,13H,2-3,9,12H2,1H3;/q+1;-1 |

InChI Key |

FMMPGJVNQICEFB-UHFFFAOYSA-N |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCN1C=C[N+](=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-butylimidazolium tetrafluoroborate can be synthesized through a multi-step process. The initial step involves the alkylation of imidazole with butyl bromide to form 1-butylimidazole. This intermediate is then reacted with benzyl chloride to produce 1-benzyl-3-butylimidazole. Finally, the resulting compound is treated with tetrafluoroboric acid to yield 1-Benzyl-3-butylimidazolium tetrafluoroborate .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high purity and yield. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-butylimidazolium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents.

Reduction: It can be reduced under specific conditions using reducing agents.

Substitution: The imidazolium ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like halides and alkoxides are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium oxides, while substitution reactions can produce various substituted imidazolium derivatives .

Scientific Research Applications

Catalytic Applications

Hydration of Alkynes

One significant application of 1-benzyl-3-butylimidazolium tetrafluoroborate is as a solvent for the hydration of alkynes. In a study, this ionic liquid was used in combination with electrogenerated boron trifluoride (BF₃) as a catalyst, demonstrating its effectiveness in facilitating the hydration reaction under mild conditions. The results indicated that the ionic liquid not only serves as a solvent but also stabilizes the Lewis acid, enhancing reaction efficiency while minimizing safety risks associated with handling BF₃ .

Table 1: Summary of Hydration Reaction Conditions

| Substrate | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Diphenylacetylene | 80 | 4 | 85 |

| Phenylacetylene | 80 | 5 | 78 |

| 1-Octyne | 80 | 6 | 82 |

Biocompatibility and Protein Stabilization

Research has shown that imidazolium-based ionic liquids, including 1-benzyl-3-butylimidazolium tetrafluoroborate, can act as biocompatible stabilizers for proteins. A study evaluated its effects on cytochrome c and lysozyme, revealing that the ionic liquid could stabilize these proteins during cryopreservation. After removal of the ionic liquid, the proteins regained their activity, indicating the reversible nature of its denaturing effects .

Table 2: Effects on Protein Stability

| Ionic Liquid | Protein | Activity Recovery (%) |

|---|---|---|

| 1-Benzyl-3-butylimidazolium tetrafluoroborate | Cytochrome c | >90 |

| 1-Benzyl-3-butylimidazolium chloride | Lysozyme | >90 |

Solvent Systems and Green Chemistry

1-Benzyl-3-butylimidazolium tetrafluoroborate is recognized for its low toxicity and biodegradability compared to traditional organic solvents, making it an attractive option in green chemistry initiatives. Its ability to dissolve a wide range of organic compounds allows for diverse applications in organic synthesis and extraction processes.

Case Study: Organic Synthesis

In a comparative study, various ionic liquids were evaluated for their effectiveness as solvents in organic reactions. The results indicated that 1-benzyl-3-butylimidazolium tetrafluoroborate facilitated higher yields and cleaner reactions compared to conventional solvents like dichloromethane or ethanol .

Mechanism of Action

The mechanism by which 1-Benzyl-3-butylimidazolium tetrafluoroborate exerts its effects involves its interaction with molecular targets through ionic and hydrogen bonding. The imidazolium ring can interact with various biomolecules, influencing their stability and activity. The tetrafluoroborate anion plays a role in maintaining the overall charge balance and enhancing solubility .

Comparison with Similar Compounds

Physical Properties: Viscosity and Melting Points

Imidazolium ILs with varying substituents and anions exhibit distinct physical behaviors:

- Substituent Effects :

- EBMIM I (2-butyl-1-ethyl-3-methylimidazolium iodide) : Solid at room temperature (melting point: 47–55°C) with high viscosity.

- EBMIM [BF₄] : Liquid at room temperature, lower viscosity (220 cP) compared to EBMIM I.

- EBMIM [NTf₂] (triflimide) : Even lower viscosity (48.3 cP) due to the weakly coordinating anion .

- 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIm][BF₄]) : Liquid with a molecular weight of 226.02 g/mol and purity >99% .

Trend: Replacing iodide with [BF₄]⁻ or [NTf₂]⁻ reduces viscosity and melting points. The benzyl group in 1-benzyl-3-butylimidazolium [BF₄] may increase melting points compared to alkyl-substituted analogs due to aromatic stacking .

- Positional Isomerism :

Table 1: Physical Properties of Selected Imidazolium ILs

| Compound | Melting Point (°C) | Viscosity (cP) | Anion |

|---|---|---|---|

| EBMIM I | 47–55 | Solid | I⁻ |

| EBMIM [BF₄] | Liquid | 220 | [BF₄]⁻ |

| EBMIM [NTf₂] | Liquid | 48.3 | [NTf₂]⁻ |

| [BMIm][BF₄] | Liquid | 154 (at 25°C)* | [BF₄]⁻ |

Chemical Stability and Hydrolysis

Tetrafluoroborate-based ILs are prone to hydrolysis in aqueous environments, releasing HF:

- 1-Butyl-3-methylimidazolium [BF₄] : Hydrolyzes in water, limiting its use in biological or aqueous systems .

- Comparison with [PF₆]⁻ ILs : Hexafluorophosphate salts ([PF₆]⁻) are more hydrolytically stable but exhibit higher toxicity .

The benzyl group in 1-benzyl-3-butylimidazolium [BF₄] may slightly enhance stability due to steric hindrance, though hydrolysis remains a concern .

Toxicity

Median lethal dose (LD₅₀) values for imidazolium ILs vary with substituents and anions:

Biological Activity

1-Benzyl-3-butylimidazolium tetrafluoroborate ([BzBIM][BF4]) is an ionic liquid (IL) that has garnered attention for its unique properties and potential biological activities. This article explores its synthesis, physicochemical characteristics, and biological effects, supported by data tables and case studies.

[BzBIM][BF4] is synthesized through a multi-step reaction involving benzyl chloride and 1-butylimidazole, followed by the reaction with sodium tetrafluoroborate. The resulting product is characterized by various spectroscopic techniques such as NMR and FT-IR to confirm its structure.

Table 1: Physicochemical Properties of [BzBIM][BF4]

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄BF₄N₂ |

| Molecular Weight | 239.05 g/mol |

| Melting Point | < 0 °C |

| Density | 1.07 g/cm³ |

| Viscosity | 90 cP at 25 °C |

| Thermal Stability | High (up to 300 °C) |

Biological Activity

The biological activity of [BzBIM][BF4] has been investigated in various studies, revealing its potential antimicrobial properties and effects on cellular systems.

Antimicrobial Effects

Research indicates that imidazolium-based ionic liquids, including [BzBIM][BF4], exhibit significant antimicrobial activity against a range of microorganisms. For instance, studies have shown that these ILs can inhibit the growth of both Gram-positive and Gram-negative bacteria. The effective concentration (EC50) values for various bacterial strains have been reported:

Table 2: EC50 Values for Antimicrobial Activity

| Microorganism | EC50 (μM) |

|---|---|

| Staphylococcus aureus | 500 |

| Escherichia coli | 300 |

| Candida albicans | 380 |

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines such as HeLa and MCF-7 have demonstrated that [BzBIM][BF4] can induce cytotoxic effects at certain concentrations. The IC50 values indicate the concentration required to inhibit cell growth by 50%:

Table 3: Cytotoxicity Data

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 1170 |

| MCF-7 | 850 |

Case Studies

Several case studies highlight the applications of [BzBIM][BF4] in biotechnological processes:

- Bioremediation : A study evaluated the use of [BzBIM][BF4] as a solvent in bioremediation processes, showing enhanced extraction of pollutants from contaminated water sources.

- Drug Delivery Systems : Research has explored the use of [BzBIM][BF4] in formulating drug delivery systems, demonstrating its ability to encapsulate therapeutic agents effectively while maintaining their stability.

- Cell Culture Applications : In vitro studies suggest that [BzBIM][BF4] can be utilized as a medium for cell culture, promoting cell growth while exhibiting minimal cytotoxic effects at low concentrations.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 1-benzyl-3-butylimidazolium tetrafluoroborate, and how can purity be ensured?

- Methodological Answer : Synthesize via quaternization of 1-benzylimidazole with 1-bromobutane, followed by anion exchange with NaBF₄. Purify via recrystallization in acetonitrile/ethyl acetate. Purity is verified using HPLC (>99%) and elemental analysis (C, H, N content within ±0.3% of theoretical values). Residual halides are quantified via ion chromatography (Cl⁻ < 50 ppm) .

Q. Which characterization techniques are critical for confirming the structural integrity of this ionic liquid?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm cation structure (e.g., benzyl proton resonance at δ 5.3–5.6 ppm, butyl chain protons at δ 0.8–1.6 ppm).

- FTIR : Peaks at 1050–1100 cm⁻¹ (B-F stretching in BF₄⁻) and 3150 cm⁻¹ (imidazolium C-H vibrations).

- X-ray Crystallography : For single-crystal analysis of cation-anion packing (e.g., hydrogen bonding between imidazolium C-H and BF₄⁻ F atoms) .

Q. How can researchers accurately measure thermophysical properties such as density, viscosity, and thermal stability?

- Methodological Answer :

- Density : Use a vibrating-tube densitometer at 298.15–343.15 K.

- Viscosity : Employ a rotational viscometer with temperature control (±0.1 K).

- Thermal Stability : Perform TGA under N₂ atmosphere (decomposition onset >350°C indicates high stability). Compare data with MD simulations of ionic mobility .

Q. What methods are recommended for assessing hygroscopicity and water content in this ionic liquid?

- Methodological Answer :

- Karl Fischer Titration : Quantify water content (<100 ppm for anhydrous grades).

- Dynamic Vapor Sorption (DVS) : Measure hygroscopicity at 25°C and varying humidity. Note that benzyl substituents may reduce water uptake compared to alkyl analogs .

Advanced Research Questions

Q. How do structural modifications (e.g., benzyl vs. alkyl substituents) influence electrochemical performance in energy storage applications?

- Methodological Answer :

- Cyclic Voltammetry : Compare electrochemical windows (e.g., benzyl groups may enhance anodic stability up to 4.5 V vs. Li/Li⁺).

- Impedance Spectroscopy : Evaluate ionic conductivity (≈1–5 mS/cm at 25°C) and correlate with substituent steric effects.

- Application : Test in supercapacitors with activated carbon electrodes; note improved capacitance retention due to reduced ion aggregation .

Q. What experimental and computational approaches are used to study anion-cation interactions and dynamics?

- Methodological Answer :

- Raman Spectroscopy : Analyze BF₄⁻ symmetric stretching modes (770–780 cm⁻¹) to assess ion pairing.

- Molecular Dynamics (MD) Simulations : Model diffusion coefficients (e.g., cation mobility ≈ 10⁻¹¹ m²/s) and radial distribution functions (g(r) for H···F interactions). Validate with quasielastic neutron scattering (QENS) .

Q. How can researchers design experiments to evaluate CO₂ absorption capacity and selectivity in mixed solvents?

- Methodological Answer :

- Gravimetric Analysis : Measure CO₂ uptake at 1–20 bar using a magnetic suspension balance.

- Vapor-Liquid Equilibrium (VLE) : Use static cells to determine activity coefficients (γ) in mixtures with amines (e.g., monoethanolamine). Optimize using the NRTL model for phase behavior .

Q. What strategies mitigate decomposition pathways under high-temperature or acidic conditions?

- Methodological Answer :

- Accelerated Aging Tests : Heat samples at 100–150°C for 24–72 hours; monitor degradation via NMR (e.g., benzyl group oxidation products).

- Kinetic Studies : Use UV-Vis spectroscopy to track decomposition rates (e.g., Arrhenius activation energy >80 kJ/mol indicates robustness) .

Data Contradictions and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.